An In-depth Technical Guide to 2-Bromo-5-nitropyridine (CAS: 4487-59-6)
An In-depth Technical Guide to 2-Bromo-5-nitropyridine (CAS: 4487-59-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitropyridine, a halogenated nitro-substituted pyridine (B92270), is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups make it a key intermediate in the preparation of a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, key synthetic applications, and the role of its derivatives in modulating critical biological pathways. Detailed experimental protocols for its principal transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction, are presented. Furthermore, this document elucidates the involvement of 2-Bromo-5-nitropyridine-derived compounds in the p38 MAPK and EGFR signaling pathways, providing a foundation for its application in drug discovery and development.
Chemical and Physical Properties
2-Bromo-5-nitropyridine is a yellow crystalline powder at room temperature. It is largely insoluble in water but exhibits good solubility in a range of polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, ethanol (B145695), and methanol.[1] The compound is stable under normal laboratory conditions but may decompose when exposed to strong acids, bases, heat, or light.[1]
| Property | Value | Reference(s) |
| CAS Number | 4487-59-6 | [2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2] |
| Molecular Weight | 202.99 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 139-141 °C | [3] |
| Boiling Point | 145-147 °C at 10 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in polar organic solvents | [1] |
Spectroscopic Data
The structural identity of 2-Bromo-5-nitropyridine can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Bromo-5-nitropyridine in deuterated chloroform (B151607) (CDCl₃) typically displays three distinct signals corresponding to the three protons on the pyridine ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 | d | ~8.5 | H-6 |
| ~8.4 | dd | ~8.5, 2.5 | H-4 |
| ~9.2 | d | ~2.5 | H-3 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~120 | C-3 |
| ~135 | C-5 |
| ~140 | C-4 |
| ~145 | C-6 |
| ~150 | C-2 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
FTIR Spectroscopy
The infrared spectrum of 2-Bromo-5-nitropyridine reveals characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (aromatic) |
| ~1600 | C=N and C=C stretching (pyridine ring) |
| ~1530 | Asymmetric NO₂ stretching |
| ~1350 | Symmetric NO₂ stretching |
| ~830 | C-Br stretching |
Mass Spectrometry
The mass spectrum of 2-Bromo-5-nitropyridine shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 202/204 | ~1:1 | [M]⁺ |
| 172/174 | [M-NO]⁺ | |
| 123 | [M-NO₂-Br]⁺ |
Key Synthetic Reactions and Experimental Protocols
2-Bromo-5-nitropyridine is a versatile substrate for a variety of cross-coupling and functional group transformation reactions, making it a valuable starting material for the synthesis of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Bromo-5-nitropyridine readily participates in this reaction with various boronic acids to yield 2-aryl-5-nitropyridines, which are important precursors for many biologically active compounds.[4]
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-nitropyridine
-
Reagents: 2-Bromo-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: A mixture of 1,4-dioxane (B91453) and water (4:1).
-
Procedure: To a flame-dried Schlenk flask under an inert atmosphere of argon, add 2-Bromo-5-nitropyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add the degassed solvent mixture and heat the reaction at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)-5-nitropyridine.
-
Expected Yield: 85-95%.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. 2-Bromo-5-nitropyridine can be efficiently coupled with primary and secondary amines using a palladium catalyst and a suitable ligand.[5]
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-nitropyridine
-
Reagents: 2-Bromo-5-nitropyridine (1.0 eq), morpholine (B109124) (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent: Toluene.
-
Procedure: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂, XPhos, and NaOtBu. Toluene is added, followed by 2-Bromo-5-nitropyridine and morpholine. The tube is sealed and the reaction mixture is heated at 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 2-(morpholin-4-yl)-5-nitropyridine.
-
Expected Yield: 70-80%.[6]
Nitro Group Reduction
The nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. Catalytic hydrogenation is a common and efficient method for this transformation.[7]
Experimental Protocol: Synthesis of 5-Bromo-2-aminopyridine
-
Reagents: 2-Bromo-5-nitropyridine (1.0 eq), 10% Palladium on carbon (Pd/C, 5 mol%).
-
Solvent: Ethanol.
-
Procedure: 2-Bromo-5-nitropyridine is dissolved in ethanol in a hydrogenation vessel. The Pd/C catalyst is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give 5-bromo-2-aminopyridine.
-
Expected Yield: >95%.
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of 2-Bromo-5-nitropyridine have emerged as privileged scaffolds in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Inhibition of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli and inflammatory cytokines, playing a significant role in apoptosis and cytokine release.[] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Several inhibitors based on the 2-anilino-5-nitropyridine scaffold have been developed as potent and selective inhibitors of p38 MAPK.[9] These inhibitors typically act as ATP-competitive binders in the kinase domain of p38.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[10] These pathways are central to cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Fused pyrimidine (B1678525) systems derived from aminopyridines have been extensively investigated as EGFR inhibitors.[12] These compounds often bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.
Safety and Handling
2-Bromo-5-nitropyridine is classified as acutely toxic if swallowed, and it can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-5-nitropyridine is a cornerstone building block in synthetic organic and medicinal chemistry. Its reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, coupled with the versatility of its nitro group, provides access to a vast chemical space of novel heterocyclic compounds. The demonstrated activity of its derivatives as potent kinase inhibitors highlights the importance of this scaffold in the development of targeted therapeutics. This guide provides the fundamental knowledge and practical protocols to effectively utilize 2-Bromo-5-nitropyridine in research and drug discovery endeavors.
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